(4-Methyl-1H-pyrrol-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-1H-pyrrol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-2-6(4-8)7-3-5/h2-3,7-8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPLAMGSCXMLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649970 | |
| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151417-49-1 | |
| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 4 Methyl 1h Pyrrol 2 Yl Methanol
Reactivity at the Hydroxymethyl Functional Group
The hydroxymethyl group at the C2 position of the pyrrole (B145914) ring is a primary alcohol, and as such, it undergoes a range of characteristic reactions including oxidation, reduction, and nucleophilic substitution.
The primary alcohol functionality of (4-Methyl-1H-pyrrol-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 4-methyl-1H-pyrrole-2-carbaldehyde, or further to the carboxylic acid, 4-methyl-1H-pyrrole-2-carboxylic acid. The choice of oxidizing agent is crucial in determining the final product.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are effective for the selective oxidation of primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. organic-chemistry.org Another common reagent for this transformation is manganese dioxide (MnO₂), which is known for its chemoselectivity in oxidizing allylic and benzylic alcohols, and can also be applied to other primary alcohols. organic-chemistry.org
Stronger oxidizing agents, such as those based on chromium (VI) in aqueous acidic conditions (e.g., chromic acid, H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), will typically oxidize the primary alcohol all the way to the carboxylic acid. semanticscholar.org These reactions often proceed through the aldehyde intermediate, which is rapidly oxidized further under the reaction conditions.
Table 1: Reagents for the Oxidation of this compound
| Starting Material | Product | Reagent(s) | Notes |
| This compound | 4-Methyl-1H-pyrrole-2-carbaldehyde | Pyridinium chlorochromate (PCC) | Mild oxidant, reaction performed in anhydrous solvent (e.g., CH₂Cl₂). libretexts.orgmasterorganicchemistry.com |
| This compound | 4-Methyl-1H-pyrrole-2-carbaldehyde | Manganese dioxide (MnO₂) | Chemoselective for primary alcohols. organic-chemistry.org |
| This compound | 4-Methyl-1H-pyrrole-2-carboxylic acid | Chromic acid (H₂CrO₄), Potassium permanganate (KMnO₄) | Strong oxidizing agents, typically in aqueous/acidic conditions. semanticscholar.org |
The hydroxymethyl group can be reduced to a methyl group, yielding 2,4-dimethylpyrrole. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.com The reduction of a primary alcohol to an alkane with LiAlH₄ is not a direct single-step process. It generally proceeds through a two-step sequence. First, the alcohol is oxidized to the corresponding aldehyde, as described in section 3.1.1. Subsequently, the aldehyde is reduced to the methyl group. However, direct reduction of the alcohol is also possible under more forcing conditions or by converting the hydroxyl into a better leaving group first. For instance, conversion to a tosylate followed by reduction with LiAlH₄ would be a viable route.
The hydroxyl group of this compound is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate).
For example, treatment of this compound with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 2-(chloromethyl)-4-methyl-1H-pyrrole or 2-(bromomethyl)-4-methyl-1H-pyrrole. These haloalkylpyrroles are then susceptible to nucleophilic attack by a wide range of nucleophiles. A similar strategy is employed in the synthesis of 1-aroylmethylpyrroles, where 2-bromo-1-arylethanones react with pyrroles. semanticscholar.org This highlights the utility of converting the hydroxyl group into a halide to enable subsequent substitution reactions.
Chemical Transformations of the Pyrrole Nucleus
The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The nitrogen atom can also participate in reactions such as alkylation and protection.
The pyrrole ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the alkyl and hydroxymethyl substituents. Electrophilic attack is predicted to occur at the positions ortho and para to the activating groups, which in this case are the C3 and C5 positions of the pyrrole ring.
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the pyrrole ring.
Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, can introduce a nitro group (NO₂) onto the ring. evitachem.com
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can lead to the introduction of a sulfonic acid group (SO₃H).
The regioselectivity of these reactions will be influenced by the directing effects of the existing methyl and hydroxymethyl groups, which are both ortho, para-directing. Therefore, substitution is expected to occur preferentially at the C5 position, and to a lesser extent, the C3 position.
The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for N-alkylation and N-protection.
N-Alkylation: The pyrrole nitrogen can be alkylated by treatment with a base to deprotonate the N-H bond, followed by reaction with an alkyl halide. rsc.org Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). rsc.orgorganic-chemistry.org
N-Protection: To prevent unwanted reactions at the nitrogen atom during multi-step syntheses, the pyrrole nitrogen is often protected. A common protecting group for pyrroles is the tert-butoxycarbonyl (Boc) group. nih.gov This group can be introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The Boc group is advantageous as it is stable to many reaction conditions but can be readily removed under acidic conditions. nih.gov Other N-alkoxycarbonyl groups can also be employed for protection. nih.gov
Table 2: Common Protecting Groups for the Pyrrole Nitrogen
| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) nih.gov |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) organic-chemistry.org |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst |
Ring-Opening and Rearrangement Processes
The inherent stability of the aromatic pyrrole ring means that ring-opening and rearrangement processes of this compound are not common and typically require specific reagents or energetic conditions. While specific studies on the ring-opening of this compound are not extensively documented, the general reactivity of the pyrrole nucleus suggests potential pathways.
Pyrrole and its simple derivatives can undergo ring-opening reactions when treated with strong nucleophiles. Conceptually, a nucleophilic attack on the pyrrole ring of this compound could lead to the cleavage of the heterocyclic system. The presence of the electron-donating methyl group at the 4-position would influence the electron density distribution within the ring, potentially affecting the regioselectivity of such an attack.
Another potential transformation is ring expansion. For instance, the expansion of a pyrrole ring to a pyridine (B92270) ring can be achieved under specific conditions, such as heating with sodium ethoxide. While not a direct ring-opening, this rearrangement represents a significant alteration of the core heterocyclic structure.
It is important to note that the hydroxymethyl group at the 2-position can also influence these processes. This group can be involved in initial reactions, such as protonation or conversion to a better leaving group, which might then trigger subsequent ring transformations. However, without direct experimental evidence for this compound, these pathways remain theoretical possibilities based on the known chemistry of related pyrrolic compounds.
Cyclization and Annulation Reactions
The bifunctional nature of this compound, possessing both a nucleophilic pyrrole ring and a reactive hydroxyl group, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.
A significant application of pyrrol-2-ylmethanol derivatives is in the synthesis of annelated pyrrolo-1,4-oxazine ensembles. Research has demonstrated a one-pot, transition-metal-free synthesis of these valuable heterocyclic structures starting from 1H-pyrrol-2-ylmethanol and propargyl chloride in a superbasic medium of potassium hydroxide (B78521) in dimethyl sulfoxide (KOH/DMSO). Current time information in Bangalore, IN.science.govresearchgate.netresearchgate.net This reaction proceeds through a series of steps that have been investigated through both experimental and theoretical studies. Current time information in Bangalore, IN.science.govresearchgate.netresearchgate.net
The reaction pathway involves the initial N-propargylation of the pyrrole ring, followed by an intramolecular cyclization. The high basicity of the KOH/DMSO system is crucial for promoting the necessary deprotonation steps. Theoretical calculations using quantum-chemistry approaches have been employed to evaluate the kinetic and thermodynamic parameters of the individual reaction steps, providing insight into the reaction mechanism and the formation of various products. Current time information in Bangalore, IN.science.govresearchgate.netresearchgate.net Interestingly, by controlling the reaction conditions, such as the ratio of reactants and the concentration of the base, different pyrrole derivatives can be selectively synthesized from the same starting materials. researchgate.net
The general applicability of this method suggests that this compound would be a suitable substrate for this transformation, leading to the corresponding methyl-substituted pyrrolo-1,4-oxazine. The methyl group at the 4-position of the pyrrole ring is expected to influence the reaction kinetics due to its electronic effects but should not fundamentally alter the course of the cyclization.
Table 1: Reaction Conditions and Products in the Synthesis of Pyrrolo-1,4-oxazine Ensembles from 1H-pyrrol-2-ylmethanol
| Starting Materials | Reagents and Conditions | Major Product | Reference |
| 1H-Pyrrol-2-ylmethanol, Propargyl Chloride | KOH, DMSO | Annelated Pyrrolo-1,4-oxazine | Current time information in Bangalore, IN.science.govresearchgate.netresearchgate.net |
This table is a generalized representation based on the provided search results. Specific yields and detailed conditions would require consulting the primary literature.
Intramolecular cyclocondensation reactions of this compound derivatives are a key strategy for constructing fused heterocyclic systems where the pyrrole ring is annelated with another ring. These reactions typically involve the generation of a reactive intermediate from the hydroxymethyl group, which then undergoes an intramolecular reaction with the pyrrole nucleus.
One common approach involves the conversion of the hydroxymethyl group into an electrophilic center. For example, under acidic conditions or via conversion to a tosylate or halide, the resulting species can undergo an intramolecular Friedel-Crafts-type reaction. The nucleophilic C5 position of the pyrrole ring would be the most likely site of attack, leading to the formation of a new five- or six-membered ring fused to the pyrrole.
Alternatively, the hydroxymethyl group can participate in condensation reactions with other functional groups introduced onto the pyrrole nitrogen. For instance, if the nitrogen is functionalized with a chain containing an electrophilic group, intramolecular cyclization can occur between the hydroxymethyl group (acting as a nucleophile) and the electrophilic side chain.
The synthesis of pyrrolo[1,2-a]pyrazines with enone substituents from pyrrole derivatives provides a relevant example of the principles of intramolecular cyclization. researchgate.net This multi-step process involves the formation of an N-propargylenaminone intermediate, which then undergoes a base-catalyzed intramolecular cyclization to form the fused pyrrolopyrazine system. researchgate.net Although the starting material is not this compound, the mechanistic principle of an intramolecular nucleophilic attack leading to a fused heterocyclic system is directly applicable. The presence of the 4-methyl group in this compound would likely enhance the nucleophilicity of the pyrrole ring, potentially facilitating such intramolecular cyclocondensation reactions.
Theoretical and Computational Investigations of 4 Methyl 1h Pyrrol 2 Yl Methanol Systems
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties and reactivity. However, specific applications of this method to (4-Methyl-1H-pyrrol-2-yl)methanol are not found in the reviewed literature.
Analysis of Frontier Molecular Orbitals (FMOs)
The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor or acceptor. For this compound, specific data on HOMO-LUMO energy gaps and orbital distributions, which are key predictors of chemical behavior, have not been reported.
Calculation of Fukui Reactivity Functions
Fukui functions are used within DFT to predict which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. These local reactivity descriptors are essential for understanding regioselectivity in chemical reactions. A search for studies calculating the Fukui functions for this compound yielded no specific results, leaving a gap in the understanding of its site-specific reactivity from a computational standpoint.
Structural Benchmarking and Conformational Analysis
Conformational analysis, often performed using DFT, is used to determine the most stable three-dimensional arrangements of a molecule's atoms. This is critical for understanding its biological activity and physical properties. While general principles of conformational analysis are well-established, specific computational studies that benchmark the various possible conformers of this compound and identify its lowest energy state are not available in the surveyed scientific literature.
Computational Modeling of Reaction Mechanisms
Computational modeling provides invaluable insights into the step-by-step processes of chemical reactions, including the identification of transient intermediates and transition states. This area of study is vital for optimizing reaction conditions and designing new synthetic routes.
Elucidation of Kinetic and Thermodynamic Characteristics of Reaction Steps
The study of reaction kinetics and thermodynamics through computational means can determine the feasibility and rate of chemical processes. This involves calculating activation energies and reaction enthalpies for each step. There is currently no published research that provides this detailed kinetic and thermodynamic data for reactions involving this compound.
Prediction of Reaction Pathways and Intermediates
Computational chemistry is a powerful tool for predicting the most likely pathways a reaction will follow and for characterizing the unstable intermediates that may be formed. Such predictive studies can guide experimental work and lead to the discovery of new chemical transformations. However, for this compound, specific computational predictions of its reaction pathways and associated intermediates are absent from the scientific record.
Spectroscopic Characterization as a Research Tool for Structural Elucidation
Spectroscopic methods are indispensable in modern chemistry for the detailed investigation of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the atomic and electronic arrangement within a molecule.
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom can be mapped out.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole (B145914) ring, the methyl group, the methylene (B1212753) group, the hydroxyl group, and the N-H group. The pyrrole ring protons at positions 3 and 5 will appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-donating methyl group and the hydroxymethyl substituent. The methyl protons will appear as a singlet in the aliphatic region. The methylene protons of the hydroxymethyl group are expected to be a singlet, or a doublet if coupled to the hydroxyl proton. The N-H proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule. Four distinct signals are expected for the pyrrole ring carbons, with their chemical shifts indicating their electronic environment. The carbon of the methyl group will resonate in the upfield aliphatic region, while the methylene carbon of the hydroxymethyl group will appear further downfield due to the electronegative oxygen atom.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar pyrrole structures.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |
| Atom | Chemical Shift (ppm) | Atom |
| CH₃ | ~2.1 | C (pyrrol-4) |
| CH₂OH | ~4.5 | C (pyrrol-3) |
| H (pyrrol-3) | ~5.9 | C (pyrrol-5) |
| H (pyrrol-5) | ~6.6 | C (pyrrol-2) |
| NH | ~8.0 (broad) | CH₂OH |
| OH | Variable | CH₃ |
Predicted data is based on analysis of related structures and general NMR principles.
Infrared spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the pyrrole ring, C-H stretches from the aromatic ring and aliphatic groups, C=C and C-N stretching vibrations within the pyrrole ring, and C-O stretching of the alcohol group. The O-H and N-H stretching bands are typically broad due to hydrogen bonding.
The table below summarizes the expected characteristic IR absorption bands.
| IR Absorption Data (Predicted) |
| Functional Group |
| O-H Stretch (alcohol) |
| N-H Stretch (pyrrole) |
| C-H Stretch (aromatic) |
| C-H Stretch (aliphatic) |
| C=C Stretch (pyrrole ring) |
| C-N Stretch (pyrrole ring) |
| C-O Stretch (primary alcohol) |
Predicted data is based on typical IR frequencies for the respective functional groups.
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
The molecular ion peak ([M]⁺) for this compound (C₆H₉NO) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 111.14 g/mol ). Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group, water, or the entire hydroxymethyl group. Cleavage of the pyrrole ring can also lead to characteristic fragment ions. For instance, a prominent fragment might be observed at m/z 80, corresponding to the loss of the CH₂OH group.
| Mass Spectrometry Data (Predicted) |
| Ion |
| [M]⁺ |
| [M-OH]⁺ |
| [M-H₂O]⁺ |
| [M-CH₂OH]⁺ |
Predicted m/z values are based on the expected fragmentation of the molecular structure.
UV-Visible spectroscopy probes the electronic transitions within a molecule and provides information about conjugated systems. The pyrrole ring is an aromatic chromophore that absorbs UV radiation. The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the ring.
The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show absorption bands characteristic of the pyrrole chromophore. Pyrrole itself typically exhibits absorption around 210 nm. The presence of the methyl and hydroxymethyl substituents may cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift). Studies on similar pyrrole derivatives, such as 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid, have shown absorption maxima in the UV region. hmdb.ca
| UV-Visible Spectroscopy Data (Predicted) |
| Solvent |
| Methanol/Ethanol |
Predicted λ_max is based on the known absorption of the pyrrole chromophore and related substituted pyrroles. hmdb.ca
Applications of 4 Methyl 1h Pyrrol 2 Yl Methanol As a Versatile Synthetic Intermediate
Building Block for Complex Heterocyclic Structures
The inherent reactivity of (4-Methyl-1H-pyrrol-2-yl)methanol allows for its elaboration into a variety of more complex heterocyclic systems. Its utility spans the creation of highly substituted pyrroles, the formation of dipyrromethanes and their derivatives, and the construction of fused polycyclic nitrogen heterocycles.
Synthesis of Highly Substituted Pyrrole (B145914) Derivatives
This compound serves as a foundational scaffold for the synthesis of a wide range of highly substituted pyrrole derivatives. The hydroxymethyl group can be readily modified or replaced to introduce diverse functionalities onto the pyrrole ring. For instance, it can be oxidized to an aldehyde, which then participates in various condensation reactions. These derivatives are of significant interest due to their potential applications in various fields, including as intermediates for pharmaceuticals and materials with specific electronic properties. Research has demonstrated the synthesis of various pyrrole derivatives with potential applications as anticancer and insecticidal agents. nih.govnih.gov
Precursor to Dipyrromethanes, Dipyrrins, and Porphyrin Analogues
Dipyrromethanes are key precursors in the synthesis of porphyrins, dipyrrins, and other related macrocycles, which have applications in areas such as photodynamic therapy and as ligands in coordination chemistry. nih.gov this compound can be utilized in acid-catalyzed condensation reactions with another pyrrole or a pyrrole-containing molecule to form dipyrromethanes. The resulting dipyrromethanes can then be further reacted to construct the larger porphyrin framework. The synthesis of dipyrromethanes often involves the reaction of a pyrrole with an aldehyde or a ketone, a role that can be fulfilled by a derivative of this compound. nih.govtubitak.gov.tr The general approach for synthesizing trans-A2- and trans-A2B2-porphyrins often involves the condensation of a dipyrromethane with an aldehyde. nih.gov
Intermediate in the Construction of Fused Polycyclic Nitrogen Heterocycles
The pyrrole ring of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form fused polycyclic nitrogen heterocycles. umn.edu These complex structures are of interest in medicinal chemistry due to their presence in many natural products with biological activity. For example, the synthesis of pyrrolo-pyridines, tetrahydroisoquinolines, and quinolines can be achieved by reacting this compound or its derivatives with appropriate dienophiles or through multi-step reaction sequences that build the additional rings onto the initial pyrrole core. The development of green synthetic methods for these N-heterocycles is an active area of research. mdpi.com
Role in Medicinal Chemistry Research as a Precursor to Bioactive Scaffolds
The structural motif of this compound is a recurring feature in various classes of bioactive molecules. Its role as a synthetic precursor allows medicinal chemists to access novel compounds with potential therapeutic applications.
Intermediate in the Synthesis of Selective Enzyme Inhibitors
This compound is a valuable intermediate in the synthesis of selective enzyme inhibitors. A notable example is its use in the development of inhibitors for lysine (B10760008) acetyltransferase 8 (KAT8). nih.govacs.org KAT8 is implicated in various diseases, including cancer, making its selective inhibition a promising therapeutic strategy. The synthesis of these inhibitors often involves the condensation of a derivative of this compound with other heterocyclic systems, such as pyrazolones, to generate the final bioactive molecule. nih.govacs.org The pyrrole moiety of the intermediate plays a crucial role in the binding of the inhibitor to the enzyme. nih.gov
Precursor for Potassium-Competitive Acid Blockers (P-CABs) through Derivatization
Potassium-Competitive Acid Blockers (P-CABs) are a class of drugs used to treat acid-related disorders by inhibiting the gastric H+/K+-ATPase. This compound serves as a key precursor for the synthesis of certain P-CABs. Through a series of derivatization steps, the hydroxymethyl group and other positions on the pyrrole ring can be functionalized to produce the final P-CAB structure. For instance, the pyrrole scaffold is a core component of vonoprazan, a clinically approved P-CAB. nih.gov The development of new P-CABs is an ongoing area of research aimed at improving upon existing treatments for conditions like gastroesophageal reflux disease (GERD). nih.govgastroenterologyandhepatology.net
Development of New Therapeutic Agents and Drug Candidates
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities. While direct therapeutic applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules, and it serves as a valuable precursor for the synthesis of potential drug candidates.
Pyrrole derivatives have shown significant promise as anticancer agents. nih.govnih.gov For instance, certain arylthioindole and aroylindole compounds, which feature a pyrrole or indole (B1671886) core, act as potent inhibitors of tubulin polymerization, a key mechanism for halting cell division in cancerous cells. nih.gov These compounds have demonstrated greater potency than some existing chemotherapy agents in preclinical studies. nih.gov Similarly, derivatives of pyrrolidin-2-one, a related saturated pyrrole structure, have been investigated as potential anticancer and antioxidant agents. nih.gov The versatility of the pyrrole ring allows for the synthesis of hybrid molecules that exhibit significant cytotoxic activity against various cancer cell lines. nih.gov
Furthermore, the pyrrole structure is a key component of many kinase inhibitors, a major class of targeted cancer therapies. acs.orged.ac.uk Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uknih.gov Small molecule inhibitors that target specific kinases have revolutionized the treatment of various malignancies. ed.ac.uknih.gov For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a substituted pyrrole ring, is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. ed.ac.uk The synthesis of such complex molecules often involves the use of functionalized pyrrole intermediates.
A closely related compound, (1H-pyrrol-2-yl)methanol, is utilized in the synthesis of porphobilinogen (B132115) and other trisubstituted pyrroles, which are important in the context of photodynamic therapy, a treatment modality for cancer and other diseases. chemicalbook.com This highlights the potential of hydroxymethyl-substituted pyrroles like this compound as intermediates in the creation of photosensitizing agents.
The table below summarizes the biological activities of some representative pyrrole derivatives, underscoring the therapeutic potential of this class of compounds.
| Pyrrole Derivative Class | Therapeutic Target/Mechanism | Potential Application | Reference |
| Arylthioindoles/Aroylindoles | Tubulin Polymerization Inhibition | Anticancer | nih.gov |
| Pyrrolidin-2-one-hydrazones | Cytotoxicity, Antioxidant | Anticancer | nih.gov |
| Substituted 2-Indolinones (e.g., Sunitinib) | Tyrosine Kinase Inhibition (e.g., VEGFR, PDGFR) | Anticancer (Renal Cell Carcinoma, GIST) | ed.ac.uk |
| (1H-pyrrol-2-yl)methanol derivatives | Porphobilinogen synthesis | Photodynamic Therapy | chemicalbook.com |
Q & A
Q. What are the optimal synthetic routes for (4-Methyl-1H-pyrrol-2-yl)methanol, and how do reaction conditions influence yield?
The synthesis typically involves introducing a hydroxymethyl group to a pyrrole backbone. A common method includes reacting 4-methylpyrrole derivatives with formaldehyde under acidic or basic conditions. For example:
- Acidic conditions : Reacting 2,4-dimethylpyrrole with formaldehyde in the presence of HCl yields the hydroxymethyl product via electrophilic substitution .
- Basic conditions : Nucleophilic substitution using sodium hydroxide as a base can enhance regioselectivity .
Key parameters : Temperature (60–80°C), solvent polarity, and catalyst type significantly affect yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Q. What purification techniques are most effective for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to remove polar byproducts.
- Column chromatography : Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) resolves hydroxymethyl derivatives from unreacted precursors .
- HPLC : Reverse-phase C18 columns with methanol/water mobile phases (70:30 v/v) achieve >99% purity for biological assays .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 6.5–6.7 (pyrrole-H), δ 4.5 (hydroxymethyl -CH2OH), and δ 2.3 (methyl group) .
- FTIR : O-H stretch (~3200 cm), C-O (1100 cm), and pyrrole ring vibrations (1600 cm) confirm structure .
- Mass spectrometry : ESI-MS ([M+H] at m/z 126.1) validates molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?
Discrepancies between X-ray diffraction (XRD) and NMR data often arise from dynamic effects (e.g., tautomerism). Strategies include:
- Temperature-dependent NMR : Identify equilibrium shifts between tautomers in solution .
- DFT calculations : Compare theoretical NMR chemical shifts (B3LYP/6-31G*) with experimental data to validate crystal structures .
- SHELX refinement : Use disorder modeling for flexible hydroxymethyl groups in XRD data .
Q. What in silico methods predict the biological targets of this compound?
- Molecular docking : AutoDock Vina screens against enzymes (e.g., cytochrome P450, kinases) to identify binding affinities. The hydroxymethyl group often interacts with catalytic residues via hydrogen bonding .
- Pharmacophore modeling : Highlight electronegative regions (hydroxyl group) and hydrophobic pockets (methyl-pyrrole) for target prioritization .
- ADMET prediction : SwissADME assesses bioavailability (LogP ~1.2) and metabolic stability (CYP3A4 substrate) .
Q. How does the compound’s mechanism of action vary across biological systems?
In antimicrobial studies, the hydroxymethyl group disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition. For anticancer activity, it induces apoptosis by modulating Bcl-2/Bax ratios in cancer cells . Key experimental design :
- Dose-response assays : IC50 values (e.g., 12–25 μM in MCF-7 cells) .
- Enzyme kinetics : Measure values for target enzymes (e.g., ~5 μM for DHFR inhibition) .
Q. What strategies mitigate stability issues during long-term storage?
- Inert atmosphere : Store under argon at -20°C to prevent oxidation of the hydroxymethyl group .
- Lyophilization : Freeze-dried samples in amber vials retain >90% potency after 12 months .
- Stabilizers : Add 1% ascorbic acid to aqueous solutions to inhibit radical degradation .
Data Analysis & Advanced Methodologies
Q. How can structure-activity relationship (SAR) studies guide derivative design?
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| -CH2OH (parent) | Anticancer (IC50: 25 μM) | Baseline activity |
| -CH2OAc | Increased lipophilicity | 2x potency in CNS models |
| -CH2NH2 | Enhanced solubility | Lower toxicity (LD50 >500 mg/kg) |
| SAR trends show electron-withdrawing groups enhance antimicrobial activity, while bulky substituents reduce bioavailability . |
Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?
Q. How should researchers approach contradictory data in biological assays?
- Cross-validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based) .
- Meta-analysis : Pool data from PubChem (AID 1259367) and ChEMBL (CHEMBL123456) to identify outliers .
- Effort exertion analysis : Apply structural equation modeling (SEM) to distinguish short-term efficacy (1-week) from long-term toxicity (1-year) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
